2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrrolo[3,4-c]pyridine core fused with a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-hydroxybenzaldehyde with pyrrole derivatives in the presence of a catalyst can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-b]pyridine-1,3(2H)-dione
- 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-a]pyridine-1,3(2H)-dione
- 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-d]pyridine-1,3(2H)-dione
Uniqueness
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for various research applications .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-9-3-1-2-8(6-9)15-12(17)10-4-5-14-7-11(10)13(15)18/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGOCOSTLBXUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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